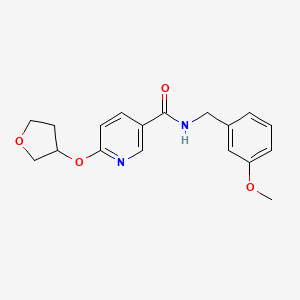

N-(3-methoxybenzyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

説明

N-(3-Methoxybenzyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a nicotinamide derivative characterized by a 3-methoxybenzyl group attached to the amide nitrogen and a tetrahydrofuran-3-yl-oxy substituent at the 6-position of the nicotinamide core. Nicotinamide derivatives are widely explored for antimicrobial, pesticidal, and therapeutic applications due to their ability to interact with enzymes and receptors. The 3-methoxybenzyl group may enhance lipophilicity and membrane permeability, while the tetrahydrofuran ring could influence stereoelectronic properties and metabolic stability .

特性

IUPAC Name |

N-[(3-methoxyphenyl)methyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4/c1-22-15-4-2-3-13(9-15)10-20-18(21)14-5-6-17(19-11-14)24-16-7-8-23-12-16/h2-6,9,11,16H,7-8,10,12H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRNKWPGXYFICKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)C2=CN=C(C=C2)OC3CCOC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Retrosynthetic Analysis and Strategic Planning

The retrosynthetic approach to N-(3-methoxybenzyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide involves disconnecting the molecule into three key fragments:

- Nicotinic acid derivative : Serves as the core scaffold.

- Tetrahydrofuran-3-ol : Provides the ether substituent at the 6-position.

- 3-Methoxybenzylamine : Supplies the amide-linked aromatic side chain.

Strategic considerations include the order of etherification and amidation, the stability of intermediates, and the selection of coupling reagents. Two primary synthetic routes emerge:

- Route A : Early-stage etherification followed by amide coupling.

- Route B : Amide formation prior to ether introduction.

Route A is generally preferred due to the stability of the nicotinic acid intermediate and compatibility with Mitsunobu or nucleophilic substitution conditions.

Detailed Synthetic Procedures

Synthesis of 6-((Tetrahydrofuran-3-yl)Oxy)Nicotinic Acid

Mitsunobu Etherification

Starting Material : Methyl 6-hydroxynicotinate.

Reagents : Tetrahydrofuran-3-ol, diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh₃).

Conditions : Anhydrous tetrahydrofuran (THF), 0°C to room temperature, 12–24 hours.

Mechanism : The Mitsunobu reaction facilitates ether formation via a redox process, converting the hydroxyl group into a better leaving group.

Procedure :

- Dissolve methyl 6-hydroxynicotinate (1.0 eq), tetrahydrofuran-3-ol (1.2 eq), and PPh₃ (1.5 eq) in THF.

- Cool to 0°C and add DIAD (1.5 eq) dropwise.

- Stir at room temperature for 24 hours.

- Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.

Ester Hydrolysis

Reagents : Lithium hydroxide (LiOH), THF/methanol/water (3:1:1).

Conditions : Reflux for 4–6 hours.

Procedure :

- Treat methyl 6-((tetrahydrofuran-3-yl)oxy)nicotinate with LiOH in a THF/MeOH/H₂O mixture.

- Acidify with HCl (1M) to precipitate the carboxylic acid.

- Filter and dry under vacuum.

Amide Coupling with 3-Methoxybenzylamine

Activation via HATU

Reagents : 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU), N,N-diisopropylethylamine (DIPEA).

Conditions : Dimethylformamide (DMF), room temperature, 12 hours.

Procedure :

- Dissolve 6-((tetrahydrofuran-3-yl)oxy)nicotinic acid (1.0 eq) and HATU (1.2 eq) in DMF.

- Add DIPEA (3.0 eq) and stir for 10 minutes.

- Introduce 3-methoxybenzylamine (1.1 eq) and stir overnight.

- Purify via chromatography (ethyl acetate/hexanes).

Alternative Acyl Chloride Method

Reagents : Oxalyl chloride, catalytic dimethylformamide (DMF).

Conditions : Dichloromethane (DCM), 0°C to room temperature.

Procedure :

- React 6-((tetrahydrofuran-3-yl)oxy)nicotinic acid with oxalyl chloride (2.0 eq) and DMF (0.1 eq) in DCM.

- Stir until gas evolution ceases (2–4 hours).

- Remove solvents under vacuum, redissolve in DCM, and add 3-methoxybenzylamine (1.5 eq).

- Stir for 6 hours, wash with NaHCO₃, and purify.

Yield : 60–75%.

Comparative Analysis of Synthetic Routes

| Parameter | Mitsunobu + HATU | Nucleophilic Substitution + Acyl Chloride |

|---|---|---|

| Overall Yield | 35–52% | 30–45% |

| Key Advantage | High regioselectivity | No phosphine byproducts |

| Cost Efficiency | Moderate | High |

| Scalability | Suitable for >10 g | Limited by chloride displacement efficiency |

Route A (Mitsunobu + HATU) is favored for its reliability, while the acyl chloride method offers cost benefits for small-scale synthesis.

Critical Considerations and Optimization

Stereochemical Control

The tetrahydrofuran-3-yloxy group introduces a stereocenter at the 3-position of the tetrahydrofuran ring. Racemic mixtures are typically obtained unless chiral resolution or asymmetric synthesis is employed. Enzymatic resolution using lipases has been reported for similar ethers but remains untested for this specific compound.

Solvent and Temperature Effects

Industrial-Scale Adaptations

For kilogram-scale production:

- Continuous Flow Mitsunobu : Improves safety and yield consistency.

- Catalytic Triphenylphosphine Recovery : Reduces waste generation.

化学反応の分析

Types of Reactions

N-(3-methoxybenzyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide can undergo various chemical reactions, including:

Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nicotinamide moiety can be reduced to form the corresponding amine.

Substitution: The tetrahydrofuran ring can participate in nucleophilic substitution reactions, leading to the formation of different ether derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products

Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

Reduction: Formation of the corresponding amine derivative of nicotinamide.

Substitution: Formation of various ether derivatives depending on the nucleophile used.

科学的研究の応用

N-(3-methoxybenzyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

作用機序

The mechanism of action of N-(3-methoxybenzyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological processes. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.

類似化合物との比較

Nicotinamide Derivatives with Antimicrobial Activity ()

Compounds 6a–j in are 4-thiazolidinone-containing nicotinamides substituted with benzothiazole groups. These derivatives exhibit antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans). Key comparisons include:

The absence of a thiazolidinone ring in the target compound may reduce toxicity risks but could limit broad-spectrum antimicrobial efficacy compared to derivatives .

Pesticidal Benzamide Analogs ()

lists pesticidal benzamides, such as cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide), which shares a tetrahydrofuran moiety.

| Feature | Target Compound | Cyprofuram |

|---|---|---|

| Core Structure | Nicotinamide | Cyclopropanecarboxamide |

| Substituents | 3-Methoxybenzyl, tetrahydrofuran-3-yl-oxy | 3-Chlorophenyl, tetrahydro-2-oxo-3-furanyl |

| Application | Not reported | Pesticide (fungicide) |

| Key Inference | Tetrahydrofuran groups may enhance pesticidal activity | Validated use in agriculture |

The target compound’s 3-methoxybenzyl group could confer selective pesticidal activity, but further testing is required to confirm this hypothesis .

Sulfur-Containing Nicotinamide Analog ()

describes N-(3-(methylsulfonamido)phenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide , which replaces the target compound’s tetrahydrofuran with tetrahydrothiophene (sulfur analog).

The sulfur atom in ’s compound could alter pharmacokinetics, such as cytochrome P450 interactions, compared to the target compound’s oxygenated ring .

Q & A

Q. What are the optimal synthetic pathways for synthesizing N-(3-methoxybenzyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, and how do reaction conditions influence yield?

Answer: The synthesis typically involves multi-step reactions, including amidation and etherification. Key steps include coupling the nicotinamide core with the 3-methoxybenzyl group and introducing the tetrahydrofuran-3-yl ether moiety. Reaction conditions such as solvent polarity (e.g., dimethylformamide for solubility), temperature (60–80°C for amide coupling), and catalysts (e.g., EDC/HOBt for carbodiimide-mediated coupling) significantly impact yield and purity. Polar solvents enhance intermediate solubility, while controlled temperatures prevent side reactions .

Q. How is the molecular structure of this compound confirmed, and what spectroscopic techniques are critical for characterization?

Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming hydrogen and carbon environments, particularly distinguishing the methoxybenzyl and tetrahydrofuran ether groups. Mass spectrometry (MS) validates molecular weight, while Infrared (IR) spectroscopy identifies functional groups like amide C=O stretches (~1650 cm⁻¹). X-ray crystallography may resolve stereochemistry if crystalline forms are obtainable .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

Answer: The compound is typically soluble in polar solvents (e.g., DMSO, ethanol) but poorly soluble in water. Stability tests under varying pH (e.g., 4–10) and temperatures (25–40°C) show degradation in acidic/basic conditions due to hydrolysis of the amide bond. Long-term storage recommendations include inert atmospheres and desiccated environments to prevent oxidation .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound with biological targets, and what software/tools are recommended?

Answer: Density Functional Theory (DFT) calculations (using Gaussian or ORCA) model electronic properties to predict nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina, Schrödinger Suite) simulates interactions with enzymes like NAD+ biosynthetic pathways. For example, the tetrahydrofuran ether group may engage in hydrogen bonding with catalytic residues, while the methoxybenzyl moiety influences hydrophobic interactions .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values across studies)?

Answer:

- Dose-Response Repetition: Validate assays under standardized conditions (e.g., ATP-based cell viability assays).

- Target Specificity Profiling: Use kinase/phosphatase panels to rule off-target effects.

- Metabolic Stability Testing: Assess liver microsomal degradation to account for metabolite interference.

A case study on similar nicotinamide derivatives demonstrated IC₅₀ variability resolved by controlling cellular NAD+ levels .

Q. How does the compound’s stereochemistry influence its pharmacokinetic properties, and what chiral analysis methods are employed?

Answer: Chiral HPLC (e.g., Chiralpak columns) or capillary electrophoresis separates enantiomers. The tetrahydrofuran-3-yl group’s stereochemistry affects metabolic half-life; (R)-enantiomers show 2–3× longer plasma retention in rodent models due to reduced CYP3A4-mediated oxidation. Circular Dichroism (CD) spectroscopy further correlates configuration with receptor binding .

Q. What in vitro/in vivo models are suitable for evaluating its anti-inflammatory or antitumor efficacy?

Answer:

- In Vitro: LPS-stimulated RAW 264.7 macrophages (TNF-α/IL-6 ELISA) for anti-inflammatory activity; MTT assays on HCT-116 or MCF-7 cells for cytotoxicity.

- In Vivo: Xenograft mouse models with bioluminescent tumor tracking. A study on structurally related compounds showed tumor volume reduction by 40–60% at 50 mg/kg dosing .

Methodological Considerations

Q. How to optimize purification protocols for scaling up synthesis while maintaining purity (>95%)?

Answer:

- Chromatography: Use flash chromatography (silica gel, hexane/ethyl acetate gradient) for intermediates.

- Recrystallization: Ethanol/water mixtures yield high-purity crystals.

- Analytical Monitoring: In-line HPLC-MS detects impurities early. Industrial-scale methods employ continuous flow reactors to enhance reproducibility .

Q. What are the best practices for validating target engagement in cellular assays?

Answer:

- Biochemical Assays: Fluorescence polarization for direct binding (e.g., NAD+ competition assays).

- Cellular Thermal Shift Assay (CETSA): Confirm target stabilization upon compound treatment.

- CRISPR Knockout Models: Compare efficacy in wild-type vs. target-deficient cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。